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Cat. No.: B612305 Get Quote

Application Notes and Protocols for Professionals in Drug Development

This document provides a detailed overview of the statistical methods applied to the clinical trial

data for Ubrogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist approved

for the acute treatment of migraine. The information presented herein is intended for

researchers, scientists, and drug development professionals to facilitate a comprehensive

understanding of the statistical framework used to establish the efficacy and safety of

Ubrogepant in pivotal Phase 3 clinical trials.

Experimental Design and Protocols
The pivotal evidence for Ubrogepant's efficacy and safety comes from two large, randomized,

double-blind, placebo-controlled Phase 3 trials: ACHIEVE I (UBR-MD-01) and ACHIEVE II

(UBR-MD-02).[1][2][3][4][5]

Study Design
Both ACHIEVE I and ACHIEVE II were multicenter, parallel-group, single-migraine-attack

studies. Participants were randomized to receive a single dose of Ubrogepant or placebo to

treat a migraine attack of moderate to severe pain intensity. The randomization was stratified

by triptan response and concurrent use of preventive migraine medication.

ACHIEVE I evaluated Ubrogepant 50 mg and 100 mg against placebo.

ACHIEVE II evaluated Ubrogepant 25 mg and 50 mg against placebo.
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A long-term, 52-week extension trial was also conducted to assess the safety and tolerability of

intermittent Ubrogepant use.

Patient Population
Eligible participants were adults with a history of migraine with or without aura, experiencing 2

to 8 migraine attacks with moderate to severe headache pain per month.

Interventions
Participants were instructed to take the assigned study medication at home to treat a single

qualifying migraine attack. An optional second dose of the assigned treatment or a rescue

medication could be taken 2 to 48 hours after the initial dose for a non-responding or recurrent

migraine.

Endpoints
The co-primary efficacy endpoints in both trials were:

Pain freedom at 2 hours post-dose: Defined as a reduction of headache severity from

moderate or severe to no pain.

Absence of the most bothersome symptom (MBS) at 2 hours post-dose: The MBS

(photophobia, phonophobia, or nausea) was identified by the participant at baseline.

Key secondary endpoints included pain relief at 2 hours, sustained pain freedom and relief

from 2 to 24 hours, and absence of photophobia and phonophobia at 2 hours.

Statistical Analysis Methods
The statistical analyses for the ACHIEVE trials were pre-specified in a detailed Statistical

Analysis Plan (SAP).

Analysis Populations
The following analysis populations were defined:

Intent-to-Treat (ITT) Population: All randomized participants.
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Modified Intent-to-Treat (mITT) Population: All randomized participants who received at least

one dose of the study drug, recorded a baseline migraine headache severity, and had at

least one post-dose efficacy assessment at or before the 2-hour timepoint. The primary

efficacy analyses were conducted on the mITT population.

Safety Population: All participants who received at least one dose of the study drug.

Primary Efficacy Analysis
The co-primary efficacy endpoints were analyzed using a Cochran-Mantel-Haenszel (CMH)

test, stratified by the randomization stratification factors (triptan response and use of preventive

medication). All statistical tests were two-sided with a significance level of 0.05.

Handling of Missing Data
For the primary efficacy endpoints, missing data were imputed using a last observation carried

forward (LOCF) approach for assessments up to 2 hours post-dose. If a participant took rescue

medication or an optional second dose before the 2-hour assessment, they were considered a

treatment failure for that endpoint. Sensitivity analyses were planned to assess the robustness

of the results to different missing data handling methods.

Analysis of Secondary and Safety Endpoints
Secondary efficacy endpoints were analyzed using similar statistical methods as the primary

endpoints. Safety data, including adverse events, were summarized descriptively for the safety

population.

Data Presentation
The efficacy of Ubrogepant in the ACHIEVE I and ACHIEVE II trials is summarized in the

tables below.

Table 1: Efficacy Results for ACHIEVE I (UBR-MD-01)
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Endpoint Placebo (n=559)
Ubrogepant 50 mg
(n=556)

Ubrogepant 100 mg
(n=557)

Pain Freedom at 2

hours
11.8% 19.2% (p=0.002) 21.2% (p<0.001)

Absence of MBS at 2

hours
27.8% 38.6% (p=0.002) 37.7% (p=0.002)

Pain Relief at 2 hours 49.1% 60.7% (p<0.001) 61.4% (p<0.001)

Sustained Pain Relief

(2-24h)
20.8% 36.3% 38.0%

Data from the ACHIEVE I trial publication.

Table 2: Efficacy Results for ACHIEVE II (UBR-MD-02)
Endpoint Placebo (n=563)

Ubrogepant 25 mg
(n=561)

Ubrogepant 50 mg
(n=562)

Pain Freedom at 2

hours
14.3% 20.7% (p=0.03) 21.8% (p=0.01)

Absence of MBS at 2

hours
27.4% 34.1% (p=0.07) 38.9% (p=0.01)

Pain Relief at 2 hours - - Statistically significant

Sustained Pain Relief

(2-24h)
- - Statistically significant

Data from the ACHIEVE II trial publication.

Table 3: Pooled Safety Data from ACHIEVE I & II
(Ubrogepant 50 mg vs. Placebo)
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Adverse Event Placebo (n=1122)
Ubrogepant 50 mg
(n=1118)

Any Adverse Event (within

48h)
11.5% 11.2%

Nausea 1.8% 1.9%

Somnolence 1% 3%

Dizziness 1.6% 1.4%

Pooled data from a post-hoc analysis of the ACHIEVE trials.
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Caption: Ubrogepant blocks CGRP from binding to its receptor, inhibiting downstream

signaling.
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Caption: Workflow for the primary statistical analysis in Ubrogepant Phase 3 trials.

Patient Disposition in a Typical Ubrogepant Phase 3 Trial
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Caption: A simplified representation of patient flow in a Ubrogepant clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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